
1,8-Naphthyridin-2(1H)-one, 4-phenyl-1-(phenylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,8-Naphthyridin-2(1H)-one, 4-phenyl-1-(phenylmethyl)- is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by a naphthyridine core with a phenyl and a phenylmethyl group attached to it
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Naphthyridin-2(1H)-one, 4-phenyl-1-(phenylmethyl)- typically involves multi-step reactions One common method includes the condensation of 2-aminonicotinic acid with benzaldehyde derivatives under acidic conditions to form the naphthyridine core
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
1,8-Naphthyridin-2(1H)-one, 4-phenyl-1-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthyridine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions include naphthyridine oxides, reduced naphthyridine derivatives, and various substituted naphthyridines.
科学研究应用
1,8-Naphthyridin-2(1H)-one, 4-phenyl-1-(phenylmethyl)- has been extensively studied for its applications in:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
作用机制
The mechanism of action of 1,8-Naphthyridin-2(1H)-one, 4-phenyl-1-(phenylmethyl)- involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound can also interact with DNA or proteins, leading to alterations in their function and activity. The pathways involved often include signal transduction and metabolic pathways.
相似化合物的比较
Similar Compounds
1,8-Naphthyridin-2(1H)-one, 4-phenyl-: Lacks the phenylmethyl group, which may affect its reactivity and biological activity.
1,8-Naphthyridin-2(1H)-one, 4-(phenylmethyl)-: Lacks the phenyl group, which can influence its chemical properties and applications.
Quinoline derivatives: Similar heterocyclic structure but with different substitution patterns, leading to varied chemical and biological properties.
Uniqueness
1,8-Naphthyridin-2(1H)-one, 4-phenyl-1-(phenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both phenyl and phenylmethyl groups enhances its potential for diverse applications in medicinal chemistry and materials science.
: Synthesis and biological activity of novel 4-phenyl-1,8-naphthyridin-2(1H)-on-3-yl ureas : Chemical reactions of 1,8-Naphthyridin-2(1H)-one derivatives : Scientific research applications of naphthyridine compounds : Mechanism of action of naphthyridine derivatives : Comparison of naphthyridine derivatives
属性
CAS 编号 |
178548-28-2 |
|---|---|
分子式 |
C21H16N2O |
分子量 |
312.4 g/mol |
IUPAC 名称 |
1-benzyl-4-phenyl-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C21H16N2O/c24-20-14-19(17-10-5-2-6-11-17)18-12-7-13-22-21(18)23(20)15-16-8-3-1-4-9-16/h1-14H,15H2 |
InChI 键 |
WGLIANMBKVBJNI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CN2C(=O)C=C(C3=C2N=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3,3-Trimethylbicyclo[2.2.2]octan-2-one](/img/structure/B12565009.png)
![6-[(Prop-2-yn-1-yl)oxy]naphthalene-2-carbonyl chloride](/img/structure/B12565027.png)
![2,3-Bis[4-(dimethylamino)phenyl]naphthalene-1,4-dione](/img/structure/B12565030.png)
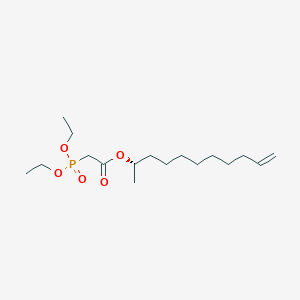
![2,4,6-Tris[4-(diethylamino)phenyl]-1,3,5-triazine](/img/structure/B12565046.png)
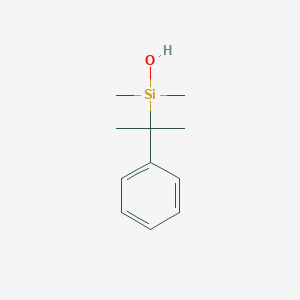
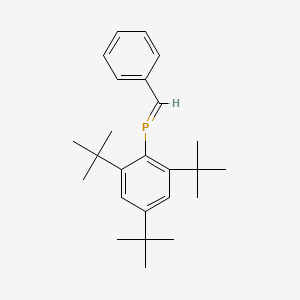

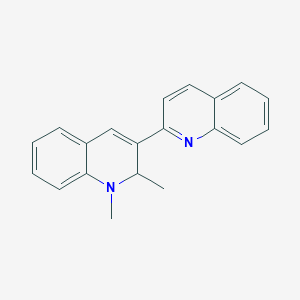
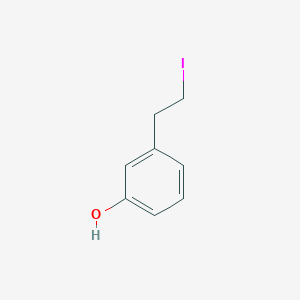
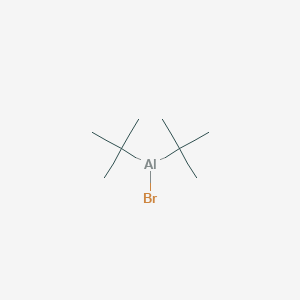
![8-methyl-1H-pyrimido[5,4-c]cinnoline-2,4-dithione](/img/structure/B12565088.png)
![1-Pyrenemethanamine, N-[[4-(dimethylamino)phenyl]methyl]-](/img/structure/B12565097.png)

